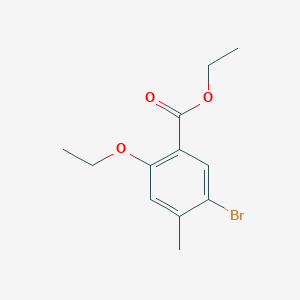

Ethyl 5-bromo-2-ethoxy-4-methylbenzoate

Description

Ethyl 5-bromo-2-ethoxy-4-methylbenzoate (CAS: 881596-09-4) is a substituted benzoate ester with a bromine atom at position 5, an ethoxy group at position 2, and a methyl group at position 4 of the aromatic ring. Its molecular formula is C₁₂H₁₅BrO₃, and it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound’s reactivity and stability are influenced by its substituents: the electron-withdrawing bromine enhances electrophilic substitution resistance, while the ethoxy and methyl groups contribute steric and electronic effects that modulate solubility and reaction pathways.

Propriétés

Formule moléculaire |

C12H15BrO3 |

|---|---|

Poids moléculaire |

287.15 g/mol |

Nom IUPAC |

ethyl 5-bromo-2-ethoxy-4-methylbenzoate |

InChI |

InChI=1S/C12H15BrO3/c1-4-15-11-6-8(3)10(13)7-9(11)12(14)16-5-2/h6-7H,4-5H2,1-3H3 |

Clé InChI |

ILDUOHIHASSNEK-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C=C(C(=C1)C)Br)C(=O)OCC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Reactivity :

- The ethoxy group in this compound provides steric bulk compared to methoxy analogs (e.g., Entry 8 in [1]), slowing down nucleophilic aromatic substitution but improving stability under acidic conditions.

- Halogen Diversity : Compounds like Ethyl 5-bromo-2-chloro-4-fluorobenzoate ([5]) exhibit greater electrophilicity, making them preferred for Suzuki-Miyaura couplings, whereas bromine in the target compound favors Ullmann-type couplings .

Positional Isomerism: Ethyl 2-bromo-5-ethoxy-4-methylbenzoate ([4]) shares the same molecular formula as the target compound but differs in substituent placement.

Applications in Synthesis :

- The methyl group at position 4 in the target compound enhances lipophilicity, making it suitable for prodrug formulations. In contrast, analogs lacking this group (e.g., Entry 5 in [1]) are more water-soluble but less membrane-permeable .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound is cited in patents for synthesizing kinase inhibitors, leveraging its balanced electronic profile for selective functionalization .

- Comparative Stability Studies : Derivatives with chloro or fluoro substituents (e.g., [5]) show faster hydrolysis rates under basic conditions compared to ethoxy/methyl-substituted analogs, highlighting the target compound’s utility in prolonged reaction setups .

- Synthetic Accessibility : The target compound’s synthesis typically involves esterification of pre-substituted benzoic acids, as demonstrated in analogous protocols (e.g., methylation in [2]), ensuring scalability for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.